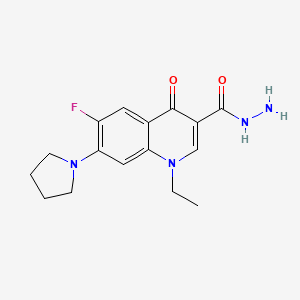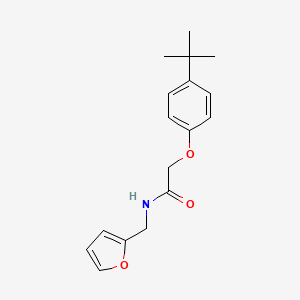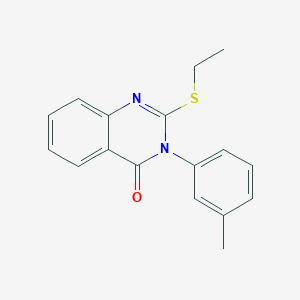
1-ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of "1-Ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide" involves several key steps, starting from 4-fluoro-3-(1H-pyrrol-1-yl)aniline and proceeding through cyclization, ethylation, and hydrolysis processes. This compound is related to nalidixic acid and has been shown to exhibit superior antibacterial activity compared to some other compounds within the same family due to its fluorinated structure (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of this compound, as derived through synthesis and confirmed by various analytical techniques, shows a fluorinated quinoline backbone substituted with a pyrrolidinyl group and a carbohydrazide moiety. This structure contributes to its activity profile and is a significant focus of study due to its interactions with bacterial enzymes (Domagala et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving "1-Ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarbohydrazide" include its synthesis from precursor molecules and possible reactions under various conditions that highlight its stability and reactivity. The compound's broad-spectrum antibacterial activity is attributed to its ability to interfere with bacterial DNA gyrase, an enzyme critical for bacterial DNA replication (Corelli et al., 1984).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline form, are essential for understanding its behavior in various environments and applications. While specific data on these properties were not directly found in the queried papers, they are typically characterized through standard laboratory techniques following synthesis to ensure purity and consistency for further study.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for understanding the potential uses and safety of this compound. Its antibacterial efficacy, linked to the fluorination of the quinoline ring and the presence of the pyrrolidinyl group, showcases its chemical reactivity towards biological targets while maintaining a certain degree of stability necessary for its action (Stefancich et al., 1985).
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-2-20-9-11(16(23)19-18)15(22)10-7-12(17)14(8-13(10)20)21-5-3-4-6-21/h7-9H,2-6,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAQFGBKNIRJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)
![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614853.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)




![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
![N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B5614902.png)

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5614924.png)
![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)